tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a chemical compound with the molecular formula and a CAS number of 212913-13-8. This compound is classified as a carbamate derivative, which is known for its utility in medicinal chemistry and as a synthetic intermediate in various organic reactions. The oxazolidinone scaffold present in this compound is particularly significant due to its biological activity and structural versatility.
The primary source of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is through synthetic organic chemistry methods. It falls under the classification of carbamates, specifically those containing an oxazolidinone moiety. This classification is crucial as it relates to the compound's potential pharmacological properties, including antibacterial and anti-inflammatory activities.
The synthesis of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate can be achieved through several chemical pathways, typically involving the reaction of tert-butyl carbamate with oxazolidinone derivatives. A common method involves the following steps:
The reaction conditions often require inert atmospheres (e.g., nitrogen) to prevent moisture interference, and solvents such as dichloromethane or tetrahydrofuran are commonly used. The reactions are monitored via thin-layer chromatography to ensure completion and purity of the product.
The molecular structure of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate features a tert-butyl group attached to a carbamate functional group, which in turn is linked to a 2-oxooxazolidine moiety. This structure contributes to its unique chemical properties.
Key structural data includes:
tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate can participate in various chemical reactions, including:
Reactions typically require careful control of temperature and pH to optimize yields and minimize side reactions. Analytical techniques such as mass spectrometry and NMR spectroscopy are employed to characterize reaction products.
The mechanism of action for tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate in biological systems often involves its interaction with specific enzymes or receptors. For example, compounds containing an oxazolidinone structure have been shown to inhibit bacterial protein synthesis by targeting ribosomal RNA.
Quantitative data on its inhibitory activity against specific enzymes (e.g., lipoxygenase) indicate that modifications to the oxazolidinone structure can significantly influence potency, with some derivatives exhibiting low micromolar IC50 values.
Relevant analyses often involve determining melting points, solubility profiles, and reactivity tests against various nucleophiles.
tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate has several scientific applications:
tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (Chemical Formula: C₉H₁₆N₂O₄; ChemSpider ID: 13460643) represents a structurally specialized oxazolidinone derivative with significant implications in medicinal chemistry [2]. This compound features a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the C5 position of the oxazolidinone ring—a critical modification site for optimizing antibacterial activity. Its molecular architecture combines the ribosomal-targeting pharmacophore of oxazolidinones with a carbamate group engineered to enhance pharmacokinetic properties [3]. As a synthetic intermediate, it enables strategic diversification of the oxazolidinone scaffold, facilitating development of novel agents against multidrug-resistant pathogens.
Table 1: Key Identifiers of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate
Property | Value |
---|---|
Systematic Name | tert-Butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate |
Molecular Formula | C₉H₁₆N₂O₄ |
Average Mass | 216.237 g/mol |
ChemSpider ID | 13460643 |
Stereocenters | 1 (Undefined) |
Key Structural Features | Oxazolidinone core, Boc-protected aminomethyl group at C5 |
The oxazolidinone class emerged from pioneering work at DuPont in the 1980s, yielding early candidates like DuP-721 with potent Gram-positive activity but unacceptable toxicity [1] [8]. Linezolid’s FDA approval (2000) marked a breakthrough as the first synthetic oxazolidinone antibiotic effective against vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) [3]. Its mechanism involves binding to the 50S ribosomal subunit’s peptidyl transferase center (PTC), disrupting initiation complex formation—a target distinct from other antibiotic classes [1] [5].
Subsequent generations addressed linezolid’s limitations:
Table 2: Evolution of Oxazolidinone Antibacterials
Generation | Representatives | Key Innovations | Target Pathogens |
---|---|---|---|
First | Linezolid | Ribosomal PTC binding; activity against VRE/MRSA | Gram-positive bacteria |
Second | Tedizolid | Phosphate prodrug; enhanced potency | Linezolid-resistant MRSA |
Experimental | Radezolid, Sutezolid | Biaryl/thiomorpholine C-rings; extended spectrum | Community-acquired pneumonia, TB |
Clinical-stage | Delpazolid, TBI-223 | Cyclopropyl C5 groups; reduced myelosuppression | Multidrug-resistant TB |
The tert-butoxycarbonyl (Boc) group in tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate serves dual functions: as a protective moiety for nitrogen nucleophiles and as a modulator of physicochemical properties [3] [4]. Its steric bulk and hydrophobicity enhance membrane permeability while maintaining solubility—critical for oral bioavailability. Key advantages include:
Table 3: Boc Group Impact on Physicochemical Properties
Property | Boc-Protected Analogs | Unprotected Analogs | Effect |
---|---|---|---|
Clog P (Average) | 1.2–2.5 | 0.3–1.1 | ↑ Lipophilicity for membrane penetration |
Metabolic Stability | t₁/₂ > 120 min (liver microsomes) | t₁/₂ = 45–60 min | ↑ Plasma exposure |
Aqueous Solubility | 50–100 μM (pH 7.4) | >200 μM | Balanced for oral absorption |
The C5 position of the oxazolidinone ring is a strategic site for structural diversification, directly influencing ribosomal binding affinity, spectrum of activity, and resistance profiles [3] [7]. Early structure-activity relationship (SAR) studies established that:
tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate enables exploration beyond classical acetamide motifs. Its Boc-aminomethyl group (–CH₂NHBoc) serves as a synthetically versatile handle for introducing non-classical bioisosteres:
Table 4: C5 Modification Impact on Biological Activity
C5 Functional Group | Representative Compound | Biological Activity | Potency (IC₅₀ or MIC) |
---|---|---|---|
Acetamidomethyl (Classical) | Linezolid | Antibacterial vs. MRSA/VRE | 1–4 μg/mL |
Boc-Protected Aminomethyl | Intermediate PH-249* | Antibacterial precursor; 5-LO inhibition | 5-LO IC₅₀ = 3.9 μM |
1,2,3-Triazole | PH-027 | Antibacterial vs. linezolid-resistant strains | 0.5–2 μg/mL |
Hydroxamic Acid | PH-251 | Dual 5-LO/ribosomal inhibition | 5-LO IC₅₀ <1 μM; MIC = 1.4 μg/mL |
Note: *PH-series intermediates refer to Boc-protected precursors in [4]
Concluding Remarks
tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate exemplifies the strategic role of functionalized oxazolidinone intermediates in addressing antimicrobial resistance. Its Boc-aminomethyl group enables precise modulation of pharmacokinetic and pharmacodynamic properties while providing a synthetic platform for novel C5 modifications. Future developments will likely exploit this scaffold for hybrid antibiotics targeting ribosomal RNA mutations and refractory Gram-negative infections.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: